molecular formula C16H23N3O3S B2371327 4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1235304-95-6

4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B2371327
CAS No.: 1235304-95-6
M. Wt: 337.44
InChI Key: DRTQWJHFRGCKOM-UHFFFAOYSA-N
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Description

4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
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Biological Activity

4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H23N3O3S
  • Molecular Weight : 337.44 g/mol
  • IUPAC Name : 4-cyclopropylsulfonyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit anticonvulsant activity. A study highlighted that derivatives of piperazine showed significant anticonvulsant effects in picrotoxin-induced convulsion models, suggesting that structural modifications can enhance efficacy against seizures .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar moieties demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interact with enzymes involved in tumor growth and seizure pathways.
  • Receptor Modulation : The piperazine ring can influence neurotransmitter receptors, potentially modulating excitatory and inhibitory signals in the brain.

Study 1: Anticonvulsant Efficacy

In a controlled study, a series of piperazine derivatives were synthesized and tested for anticonvulsant properties. The most effective compound eliminated the tonic extensor phase in 100% of subjects, with SAR analysis indicating that substituents on the phenyl ring significantly influenced activity .

Study 2: Anticancer Potential

Another study evaluated various piperazine-based compounds against multiple cancer cell lines. The results indicated that several analogues exhibited significant cytotoxicity with IC50 values lower than those of standard treatments. The presence of electron-donating groups was crucial for enhancing activity .

Summary Table of Biological Activities

Activity Type Mechanism IC50 (µM) Reference
AnticonvulsantReceptor modulation<10
AntitumorEnzymatic inhibition<5
CytotoxicityCell cycle arrest<15

Properties

IUPAC Name

4-cyclopropylsulfonyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-12-3-4-14(11-13(12)2)17-16(20)18-7-9-19(10-8-18)23(21,22)15-5-6-15/h3-4,11,15H,5-10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQWJHFRGCKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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